8-(1H-indazol-5-yl)quinoline
Description
8-(1H-Indazol-5-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 8-position with a 1H-indazol-5-yl group. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound’s uniqueness lies in its dual heterocyclic system, which may improve selectivity and potency compared to simpler quinoline derivatives.
Properties
IUPAC Name |
8-(1H-indazol-5-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-3-11-4-2-8-17-16(11)14(5-1)12-6-7-15-13(9-12)10-18-19-15/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEHIZXDQXPICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC4=C(C=C3)NN=C4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-indazol-5-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization to produce the indazole ring . The quinoline ring can be introduced through various methods, including the Pfitzinger reaction, which involves the reaction of isatin with an arylamine in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to achieve efficient synthesis . Solvent-free and catalyst-free conditions may also be explored to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(1H-indazol-5-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the indazole and quinoline rings, which provide multiple reactive sites.
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
8-(1H-indazol-5-yl)quinoline has a wide range of scientific research applications due to its unique chemical structure and biological activity. Some of its applications include:
Mechanism of Action
The mechanism of action of 8-(1H-indazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and biological activities of 8-(1H-indazol-5-yl)quinoline and analogous compounds:
Therapeutic Potential
- Antimicrobial Activity: Unlike 8-hydroxyquinoline’s metal-dependent mechanisms , the indazole-quinoline hybrid may disrupt bacterial biofilms or protein synthesis.
- Anti-Angioedema Applications: 8-(Heteroarylmethoxy)quinolines (e.g., 8-(arylmethoxy)quinoline) are patented for treating B2-bradykinin receptor-mediated angioedema . The indazole variant could offer improved receptor binding due to its planar aromatic system.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
